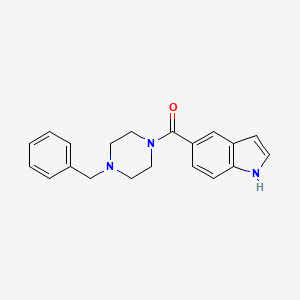
(4-benzylpiperazin-1-yl)(1H-indol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzylpiperazin-1-yl)(1H-indol-5-yl)methanone is a synthetic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-benzylpiperazin-1-yl)(1H-indol-5-yl)methanone typically involves the reaction of 4-benzylpiperazine with an appropriate indole derivative under controlled conditions. One common method includes the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the methanone linkage between the piperazine and indole rings .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Benzylpiperazin-1-yl)(1H-indol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form corresponding oxindole derivatives.
Reduction: The methanone group can be reduced to a methylene group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group on the piperazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Methylene derivatives.
Substitution: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological macromolecules.
Mecanismo De Acción
The mechanism of action of (4-benzylpiperazin-1-yl)(1H-indol-5-yl)methanone involves its interaction with specific molecular targets, such as the 5-HT3 receptor. By binding to this receptor, the compound can modulate serotonergic transmission, which is crucial in the management of psychiatric disorders like depression and anxiety . The exact pathways and molecular interactions are still under investigation, but the compound’s ability to influence serotonin levels in the brain is a key aspect of its pharmacological profile.
Comparación Con Compuestos Similares
Similar Compounds
(4-Methylpiperazin-1-yl)(1-pentyl-1H-indol-3-yl)methanone: Another synthetic cannabinoid with a similar structure but different pharmacological properties.
(4-Benzhydrylpiperazin-1-yl)(1,5-dimethyl-1H-pyrazol-3-yl)methanone: A compound with a similar piperazine core but different substituents, leading to distinct biological activities.
Uniqueness
(4-Benzylpiperazin-1-yl)(1H-indol-5-yl)methanone is unique due to its specific combination of a benzyl-substituted piperazine ring and an indole moiety. This structure imparts unique pharmacological properties, particularly its potential as a 5-HT3 receptor antagonist, which distinguishes it from other similar compounds.
Propiedades
Número CAS |
353522-46-0 |
|---|---|
Fórmula molecular |
C20H21N3O |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(4-benzylpiperazin-1-yl)-(1H-indol-5-yl)methanone |
InChI |
InChI=1S/C20H21N3O/c24-20(18-6-7-19-17(14-18)8-9-21-19)23-12-10-22(11-13-23)15-16-4-2-1-3-5-16/h1-9,14,21H,10-13,15H2 |
Clave InChI |
FNQKXOYJSHQLHE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)NC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


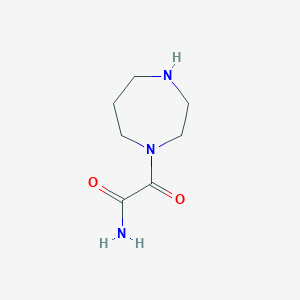
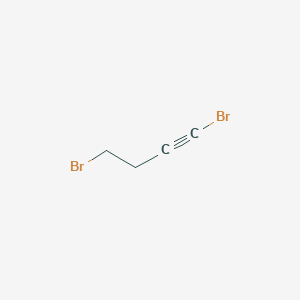
![2-{[(Tert-butoxy)carbonyl]amino}-3-(dimethylphosphoryl)propanoic acid](/img/structure/B13503326.png)
![2-(3-Aminopropyl)-6,7-dihydro-4h-thiopyrano[4,3-d]thiazole 5,5-dioxide](/img/structure/B13503328.png)
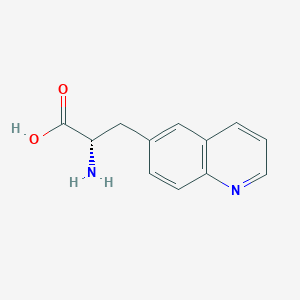
![Tert-butyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13503345.png)

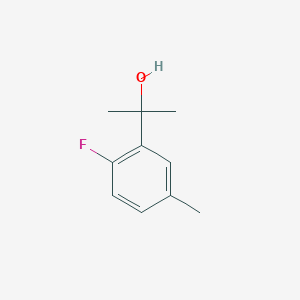
![3-(2,2,2-Trifluoroacetamido)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13503367.png)
![2-[5-(3-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13503373.png)
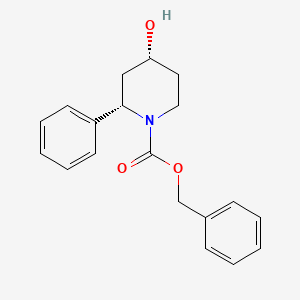
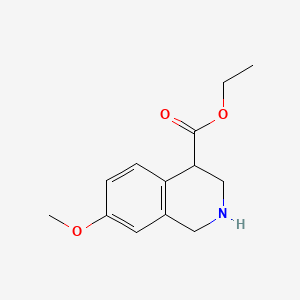
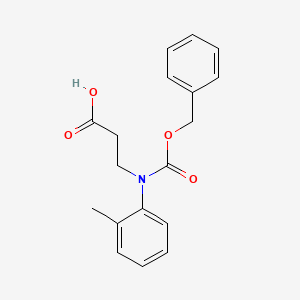
![3'-Chloro-4-methyl-[1,1'-biphenyl]-3-amine](/img/structure/B13503403.png)
